Methyl a-L-arabinopyranoside
Overview
Description
Methyl a-L-arabinopyranoside is a stereoisomeric compound with a specific three-dimensional arrangement of atoms. This compound is part of the oxane family, which are six-membered ring structures containing one oxygen atom. The presence of multiple hydroxyl groups and a methoxy group makes it an interesting subject for various chemical reactions and applications.
Mechanism of Action
Methyl α-L-Arabinopyranoside, also known as Methyl alpha-L-arabinopyranoside, (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, or AC1NSYO7, is a naturally occurring compound present in a variety of plant species . This compound has been found to display diverse biological activities, encompassing anti-inflammatory, antioxidant, and antitumor effects .
Target of Action
It is known to exert its effects through multiple pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes .
Mode of Action
Methyl α-L-Arabinopyranoside interacts with its targets, leading to the inhibition of inflammatory mediators and the activation of antioxidant enzymes . This dual action can lead to a decrease in inflammation and an increase in the body’s natural defenses against oxidative stress .
Biochemical Pathways
Methyl α-L-Arabinopyranoside affects several biochemical pathways. It is involved in the de novo synthesis of L-Ara, L-Ara interconversion, and the assembly and recycling of L-Ara-containing cell wall polymers and proteins . It also plays a role in the degradation of lignocelluloses, acting synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .
Pharmacokinetics
Its molecular weight of 16416 Da suggests that it may be readily absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of Methyl α-L-Arabinopyranoside’s action include the inhibition of inflammatory mediators, leading to a decrease in inflammation, and the activation of antioxidant enzymes, leading to an increase in the body’s natural defenses against oxidative stress .
Action Environment
The action, efficacy, and stability of Methyl α-L-Arabinopyranoside can be influenced by various environmental factors. For instance, its action as an accessory enzyme in the degradation of lignocelluloses represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .
Biochemical Analysis
Biochemical Properties
Methyl a-L-arabinopyranoside interacts with various enzymes, proteins, and other biomolecules. It exerts its effects through multiple pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes . The precise mechanism of action of this compound remains incompletely understood .
Cellular Effects
It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. Although the precise mechanism of action remains incompletely understood, it is believed to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl a-L-arabinopyranoside typically involves the use of carbohydrate precursors. One common method is the selective protection and deprotection of hydroxyl groups in sugars, followed by methoxylation. The reaction conditions often require the use of protecting groups such as acetyl or benzoyl groups to ensure selective reactions at specific hydroxyl sites .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbohydrate processing and the use of catalytic methods to achieve high yields. The process typically includes steps such as hydrolysis, purification, and crystallization to obtain the desired stereoisomer in pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl a-L-arabinopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl a-L-arabinopyranoside has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl a-L-arabinopyranoside: Unique due to its specific stereochemistry and functional groups.
(2R,3R,4S,5S)-2-acetoxyoxane-3,4,5-triol: Similar structure but with an acetoxy group instead of a methoxy group.
(2R,3R,4S,5S)-2-hydroxyoxane-3,4,5-triol: Lacks the methoxy group, affecting its reactivity and applications .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-UNTFVMJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415764 | |
Record name | AC1NSYO7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3945-28-6 | |
Record name | AC1NSYO7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl α-L-arabinopyranoside?
A1: The molecular formula of methyl α-L-arabinopyranoside is C6H12O5. Its molecular weight is 164.16 g/mol.
Q2: What spectroscopic data is available for characterizing methyl α-L-arabinopyranoside?
A2: Researchers commonly utilize NMR spectroscopy for characterizing this compound. Studies have employed both 1H NMR and 13C NMR to identify and assign resonances for the different atoms in the molecule, including the methyl groups and the ring protons. [, , , , ]
Q3: What is known about the conformational preferences of methyl α-L-arabinopyranoside in solution?
A3: NMR studies in various solvents (CDCl3, pyridine, and dioxane) indicate that the conformational equilibrium generally favors the 4C1 chair conformation for methyl α-L-arabinopyranoside, except for 2-substituted derivatives in CDCl3. Intramolecular hydrogen bonding and stereoelectronic effects, including the anomeric effect, influence these conformational preferences. [, ]
Q4: Has the crystal structure of methyl α-L-arabinopyranoside been determined?
A4: Yes, the crystal structures of both the α and β anomers of methyl L-arabinopyranoside have been determined. These studies provide valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, and bond angles. [, ]
Q5: How does the presence of methyl α-L-arabinopyranoside impact epoxide migration?
A5: Studies on the equilibration of methyl 2,3-anhydro-α-D-lyxopyranoside and methyl 3,4-anhydro-α-D-arabinopyranoside, derived from methyl α-D-xylopyranoside, have shown that the anhydroarabinoside, structurally related to methyl α-L-arabinopyranoside, predominates at equilibrium. This observation suggests an influence of the arabino configuration on epoxide migration. []
Q6: Can methyl α-L-arabinopyranoside be used as a starting material for synthesizing other compounds?
A6: Absolutely. Several research papers highlight its use in synthetic transformations. For example, it serves as a precursor for generating methyl 4-amino-4-deoxy-β-L-arabinopyranoside, a sugar found in lipopolysaccharides of certain Salmonella mutants. Additionally, it can be used to synthesize various derivatives, including methyl 2,4-di-O-methyl-β-L-arabinopyranoside, and L-arabinopyranosyl biosides. [, , ]
Q7: What are the applications of methyl α-L-arabinopyranoside in analytical chemistry?
A7: Methyl β-L-arabinopyranoside, a closely related isomer, has proven valuable as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying levoglucosan and other saccharidic compounds in atmospheric aerosols. [, ]
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